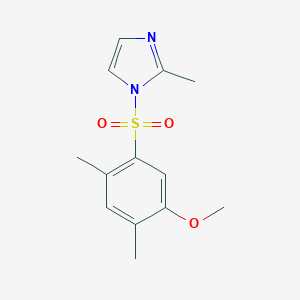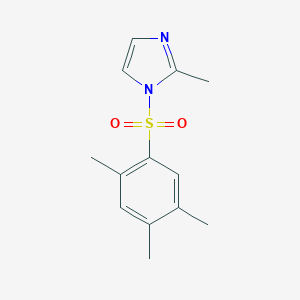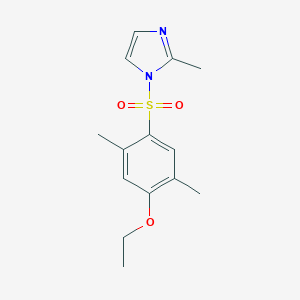![molecular formula C17H19NO5S B513029 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 941009-85-4](/img/structure/B513029.png)
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid, also known as MNPA, is a chemical compound that has been studied for its potential use in scientific research. MNPA is a derivative of the naphthalene sulfonamide family, which has been found to have various biological activities. In
Wirkmechanismus
The mechanism of action of 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid is not fully understood. However, it is believed to interact with metal ions and enzymes in the body, leading to changes in their activity. 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been found to bind to the active site of carbonic anhydrase, inhibiting its activity. Additionally, 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of carbonic anhydrase, leading to changes in acid-base balance. 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has also been found to induce apoptosis in cancer cells, potentially leading to the development of new cancer treatments. Additionally, 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid in lab experiments is its potential as a fluorescent probe for the detection of metal ions. 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been found to have high selectivity and sensitivity for certain metal ions, making it a useful tool for researchers. However, one limitation of using 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid. One potential direction is the development of new drugs for the treatment of cancer and other diseases. 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been shown to induce apoptosis in cancer cells, making it a promising candidate for further research. Additionally, 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid could be further studied for its potential use as a fluorescent probe for the detection of metal ions. Finally, researchers could investigate the structure-activity relationship of 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid, which could lead to the development of more potent and selective compounds.
Synthesemethoden
The synthesis of 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with piperidinecarboxylic acid in the presence of a base such as triethylamine. The resulting product is purified through recrystallization using a solvent such as ethanol. The yield of 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid is typically around 70%.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. It has also been investigated for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. Additionally, 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-23-15-6-7-16(14-5-3-2-4-13(14)15)24(21,22)18-10-8-12(9-11-18)17(19)20/h2-7,12H,8-11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYSKYDCXSVBHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC(CC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2,5-dimethyl-1-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B512950.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512952.png)
![1-{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}-2-methylimidazole](/img/structure/B512955.png)


![2-{[(4-Butoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B512964.png)
![3-{[(4-Butoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B512965.png)
![N-(4-{[(4-butoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B512967.png)

![1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B512971.png)
![1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512973.png)
![1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B512974.png)